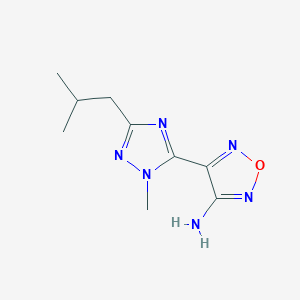

4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

Description

Overview of 4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine in Contemporary Chemical Research

The compound integrates a 1,2,4-triazole moiety substituted with isobutyl and methyl groups at positions 3 and 1, respectively, linked to a 1,2,5-oxadiazol-3-amine ring. This configuration enhances molecular stability and bioavailability, as the triazole ring contributes π-π stacking interactions, while the oxadiazole moiety offers hydrogen-bonding capabilities. Recent studies emphasize its utility as a dual-functional scaffold capable of interacting with multiple biological targets, such as kinase enzymes and microbial cell walls. Computational analyses suggest that the isobutyl group improves lipophilicity, potentially enhancing blood-brain barrier penetration, a property critical for central nervous system-targeted therapies.

Significance of Triazole-Oxadiazole Hybrids in Medicinal Chemistry

Triazole-oxadiazole hybrids occupy a prominent niche in drug discovery due to their broad-spectrum bioactivity. The 1,2,4-triazole ring is renowned for its antimicrobial and antiviral properties, attributed to its ability to disrupt microbial DNA synthesis. Conversely, 1,2,5-oxadiazoles (furazans) exhibit notable anti-inflammatory and anticancer activities by modulating reactive oxygen species (ROS) pathways. Hybridization of these rings creates compounds with multitarget engagement, as demonstrated by dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition in recent triazole-oxadiazole derivatives. Such hybrids also mitigate drug resistance by simultaneously targeting multiple metabolic pathways in pathogens or cancer cells.

Historical Development and Discovery Pathways

The synthesis of triazole-oxadiazole hybrids originated from early 20th-century efforts to optimize heterocyclic drug candidates. Initial methods relied on cyclocondensation of hydrazides with nitriles or carbonyl compounds, often yielding low purities. Advancements in the 1980s introduced microwave-assisted and one-pot syntheses, significantly improving yields. For instance, the use of gem-dibromomethylarenes with amidoximes enabled efficient production of 3,5-disubstituted-1,2,4-oxadiazoles. The specific compound reviewed here likely derives from modular strategies combining preformed triazole and oxadiazole precursors. A representative pathway involves:

- Synthesis of 3-isobutyl-1-methyl-1H-1,2,4-triazole-5-carbohydrazide via hydrazinolysis of methyl esters.

- Cyclization with cyanogen bromide to form the 1,2,5-oxadiazole ring, followed by amination at position 3.

These methods, while effective, require precise control of reaction conditions to avoid side products such as regioisomeric oxadiazoles.

Scope and Objectives of the Research Review

This review aims to consolidate existing knowledge on this compound, addressing three primary objectives:

- Structural Analysis : Correlate molecular features with observed bioactivities.

- Synthesis Optimization : Evaluate modern techniques for improving yield and purity.

- Therapeutic Potential : Identify promising applications in oncology and infectious diseases. By excluding pharmacokinetic and safety data, the focus remains on mechanistic and synthetic insights, providing a foundation for subsequent preclinical studies.

Properties

Molecular Formula |

C9H14N6O |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C9H14N6O/c1-5(2)4-6-11-9(15(3)12-6)7-8(10)14-16-13-7/h5H,4H2,1-3H3,(H2,10,14) |

InChI Key |

OYXZYTDBQUBWPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)C2=NON=C2N)C |

Origin of Product |

United States |

Biological Activity

4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that combines triazole and oxadiazole moieties. Its molecular formula is , with a molecular weight of approximately 225.26 g/mol. The presence of the isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that this compound exhibits significant biological activities primarily through the inhibition of specific enzymes and receptors involved in critical biosynthetic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes essential for the survival of pathogens or cancer cells. For example, it has shown potential as an inhibitor of Class I PI3K enzymes, which are crucial in various signaling pathways associated with cancer proliferation .

- Antimicrobial Activity: The structural features contribute to its antimicrobial properties by disrupting microbial cell wall synthesis or metabolic pathways .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. For instance:

- In vitro tests against various cancer cell lines demonstrated significant cytotoxicity. The compound's IC50 values indicate potent anti-proliferative effects against liver cancer (HepG2) cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 12.5 | HepG2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It exhibited significant activity against various bacterial strains and fungi. The mechanism involves disrupting cellular processes essential for microbial growth .

Study on Anticancer Activity

A recent study assessed the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated that treatment with this compound led to a reduction in tumor size and improved survival rates among treated mice compared to controls .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial effects of the compound against resistant strains of bacteria. The findings revealed that it could effectively inhibit growth at lower concentrations compared to standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in substituents on the oxadiazole or triazole rings, which influence physicochemical properties and bioactivity:

Pharmacological Activity

- Anti-Proliferative Activity : Analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine () inhibit cancer cell proliferation in vitro (e.g., IC₅₀ = 5–10 µM in HeLa cells). The isobutyl-triazole substituent in the target compound may enhance membrane permeability compared to aryl groups .

- Antiplasmodial Activity : Fluorophenyl-substituted oxadiazoles (e.g., 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine) exhibit potent antiplasmodial activity (IC₅₀ = 1.2 µM), suggesting electron-withdrawing groups improve target binding .

- Energetic Applications : Nitro-substituted derivatives (e.g., LLM-192) prioritize thermal stability (>200°C) and detonation velocity (~9000 m/s) over pharmacological use .

Physicochemical Properties

- Lipophilicity : The target compound’s isobutyl group increases logP (predicted ~2.5) compared to phenyl (logP ~1.8) or nitro-substituted analogs (logP <0), favoring blood-brain barrier penetration .

- Solubility: Polar substituents (e.g., -NO₂ in LLM-192) reduce solubility in organic solvents, whereas alkyl groups enhance solubility in lipid-rich environments .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine generally involves:

- Formation of the 1,2,4-triazole ring via cyclization of appropriate hydrazine derivatives with carboxylic acid or ester functionalities.

- Introduction of the isobutyl and methyl substituents on the triazole nitrogen atoms through alkylation or direct use of substituted precursors.

- Construction of the 1,2,5-oxadiazole ring (also known as furazan) typically by cyclodehydration of amidoximes or related intermediates.

- Coupling or linking these heterocyclic units to yield the target compound with the amine group at the 3-position of the oxadiazole ring.

Specific Synthetic Routes and Techniques

Cyclization to Form 1,2,4-Triazole Core

- A common approach involves cyclization of hydrazine derivatives with carboxylic acid derivatives or esters. For example, cyclization of 2-(4-isobutylphenyl)propanoic acid derivatives with hydrazine leads to 1,2,4-triazole formation, as reported in bio-oriented synthesis studies.

- Ultrasound-assisted synthesis has been demonstrated to improve reaction rates and yields for 1,2,4-triazole derivatives, reducing reaction times from hours to under two hours and enhancing yields from moderate (40-60%) to good (65-80%).

Formation of 1,2,5-Oxadiazole (Furazan) Ring

- The 1,2,5-oxadiazole ring is typically synthesized via cyclodehydration of amidoximes or related precursors. Amidoximes can be prepared by reaction of nitriles with hydroxylamine.

- Subsequent cyclization under dehydrating conditions (e.g., using phosphorus oxychloride or other dehydrating agents) leads to the oxadiazole ring formation.

- This method is well-established and yields oxadiazole derivatives with good purity and yield.

Coupling of Triazole and Oxadiazole Units

- The linkage between the 1,2,4-triazole and 1,2,5-oxadiazole rings is achieved through nucleophilic substitution or amidation reactions.

- For example, coupling reactions involving chloro-substituted oxadiazole derivatives and amino-substituted triazole intermediates in the presence of bases such as potassium carbonate in solvents like acetone at room temperature for several hours have been reported to yield the target compounds.

- Purification is typically achieved by recrystallization or chromatographic methods, although industrial scale processes aim to minimize chromatography due to cost and time constraints.

Comparative Data on Preparation Methods

Research Findings and Optimization Notes

- Ultrasound-assisted synthesis offers a significant advantage in the preparation of triazole derivatives by enhancing reaction kinetics and yields while reducing energy consumption and reaction time.

- The choice of solvents and bases critically affects the coupling efficiency between the triazole and oxadiazole units. Polar aprotic solvents such as acetone or acetonitrile and bases like potassium carbonate are preferred for mild and efficient reactions.

- Avoidance of hazardous reagents such as n-butyl lithium (used in some triazole syntheses) is important for safety and scalability. Improved processes have been developed to circumvent these reagents, enhancing industrial viability.

- Purification steps remain a bottleneck; processes that minimize chromatographic purification by optimizing reaction selectivity and crystallization conditions are favored.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Advantages | Challenges |

|---|---|---|---|---|

| Hydrazine cyclization | Hydrazine monohydrate, carboxylic acid or ester, ethanol, RT | Formation of 1,2,4-triazole ring | Straightforward; good yields with ultrasound | Longer times without ultrasound |

| Amidoxime cyclodehydration | Hydroxylamine, nitrile precursor, POCl3 or equivalent | Formation of 1,2,5-oxadiazole ring | Established method; good purity | Requires dehydrating agents |

| Coupling reaction | Chloro-substituted oxadiazole, amino-triazole, K2CO3, acetone, RT | Linking triazole and oxadiazole | Mild conditions; good yields | Purification complexity |

| Purification | Recrystallization, chromatography | Isolation of pure product | Recrystallization preferred industrially | Chromatography is tedious |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves cyclization to form the oxadiazole ring using hydrazides and carboxylic acid derivatives, followed by introducing the triazole moiety via azide-alkyne cycloaddition (click chemistry). The isobutyl group is incorporated through nucleophilic substitution or alkylation. Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Cu(I) for click reactions). Purity is monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming structural motifs:

- ¹H NMR : Identifies protons on the triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 6.5–7.2 ppm) rings.

- ¹³C NMR : Assigns carbons in heterocycles (e.g., 150–160 ppm for oxadiazole C=N).

Mass spectrometry (MS) with ESI+ or MALDI-TOF confirms molecular weight (±1 Da). Infrared (IR) spectroscopy detects N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). Validation involves comparing data with computational simulations (e.g., DFT) or literature analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

- Reproducibility : Replicate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity).

- Analytical Rigor : Use HPLC-MS to verify compound purity (>95%) and rule out degradation products.

- Mechanistic Profiling : Compare binding affinities (e.g., SPR or ITC) against purported targets like bacterial enzymes or kinases. Cross-reference with structural analogs (e.g., fluorophenyl-triazoles) to identify SAR trends .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the oxadiazole ring’s electron-deficient nature may favor interactions with electron-rich enzyme pockets .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., cytochrome P450) using software like GROMACS. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can reaction yields be improved during scale-up synthesis, and what purification challenges arise?

- Methodological Answer : Low yields (<50%) often stem from side reactions (e.g., dimerization of triazole intermediates). Mitigation strategies:

- Stepwise Isolation : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps.

- Solvent Optimization : Switch to high-boiling solvents (e.g., DMSO) for exothermic reactions.

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and guides recrystallization protocols (e.g., using DMF/ethanol mixtures) .

Application-Oriented Questions

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity. For antimicrobial testing, employ broth microdilution (MIC against S. aureus or E. coli).

- In Vivo : Murine models (e.g., xenografts for antitumor activity) with pharmacokinetic profiling (plasma half-life via LC-MS/MS). Monitor toxicity via liver/kidney function markers .

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Analyze degradation products using UPLC-QTOF and compare with synthetic standards. Stability in liver microsomes predicts metabolic susceptibility .

Cross-Disciplinary Research Questions

Q. What strategies enable the integration of this compound into functional materials (e.g., sensors or polymers)?

- Methodological Answer : The oxadiazole-triazole scaffold’s π-conjugated system supports applications in optoelectronics. Functionalize via:

- Coordination Chemistry : Chelate metal ions (e.g., Zn²⁺) to create luminescent complexes.

- Polymer Blending : Incorporate into polyimide matrices for thermally stable films. Characterize via UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO ~-5.8 eV) .

Data Analysis and Reproducibility

Q. How should researchers address overlapping signals in NMR spectra during structural elucidation?

- Methodological Answer : Use 2D NMR techniques:

- HSQC : Correlates ¹H-¹³C couplings to resolve crowded regions.

- NOESY : Identifies spatial proximity between protons (e.g., isobutyl methyl groups and triazole H). Compare with DFT-predicted chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.